
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole
Overview
Description
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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Biological Activity
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound are summarized below:
1. Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 12.5 | |
4-benzoyl-1H-pyrazole | HepG2 | 0.95 | |
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | MTB strain H37Rv | 6.25 |
The compound's mechanism may involve the inhibition of key signaling pathways in cancer proliferation and survival.
2. Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines:
Compound | Cytokine Inhibited | % Inhibition at 10 µM | Reference |
---|---|---|---|
This compound | TNF-α | 76% | |
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole | IL-6 | 93% |
These findings suggest that the compound may be effective in managing inflammatory conditions.
3. Antimicrobial Activity
The antimicrobial effects of pyrazoles have also been documented. While specific data on this compound is limited, related pyrazoles have demonstrated significant activity against bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|---|
This compound | E. coli | 40 | |
1-acetyl-3-substituted phenyl-pyrazoles | Bacillus subtilis | 20 |
These studies indicate potential for use in treating infections.
Case Studies
Case studies involving pyrazole derivatives highlight their therapeutic potential:
- Anticancer Study : A study involving a series of pyrazole derivatives showed that compounds with furan substituents exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to controls. The study concluded that structural modifications could lead to more potent anticancer agents.
- Anti-inflammatory Research : In vivo studies demonstrated that pyrazole derivatives significantly reduced edema in animal models of inflammation, suggesting their utility in treating inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including 4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole, have shown promising antimicrobial properties. Research indicates that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. For instance, studies have reported that specific pyrazole derivatives demonstrate significant inhibitory effects against pathogens such as Staphylococcus aureus and Candida species .
Case Study:
In a study evaluating a series of pyrazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against various bacterial strains, indicating their potential as effective antimicrobial agents .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively investigated. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth across various cancer types.
Case Study:
A notable study demonstrated that a pyrazole derivative exhibited IC50 values of 0.39 µM against HCT116 cancer cells and 0.46 µM against MCF-7 cell lines, suggesting strong antiproliferative effects . The mechanism involved the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anti-inflammatory Activity
Pyrazole compounds are also recognized for their anti-inflammatory properties. They can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process.
Case Study:
Research has highlighted that certain pyrazole derivatives possess selectivity towards COX-2 with superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . In vivo studies demonstrated minimal ulcerogenic effects while providing significant edema reduction in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrazole ring can enhance its biological activity.
Modification | Effect on Activity |
---|---|
Substitution at position 3 | Increased anticancer activity |
Chlorine substitution | Enhanced antimicrobial properties |
Furan ring presence | Improved anti-inflammatory effects |
Properties
IUPAC Name |
4-(2-chloroethyl)-5-(furan-3-yl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHCSYLQZNNMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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